

Application Notes: N-Functionalization of 3-(Trifluoromethyl)azetidine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)Azetidine
hydrochloride

Cat. No.: B580586

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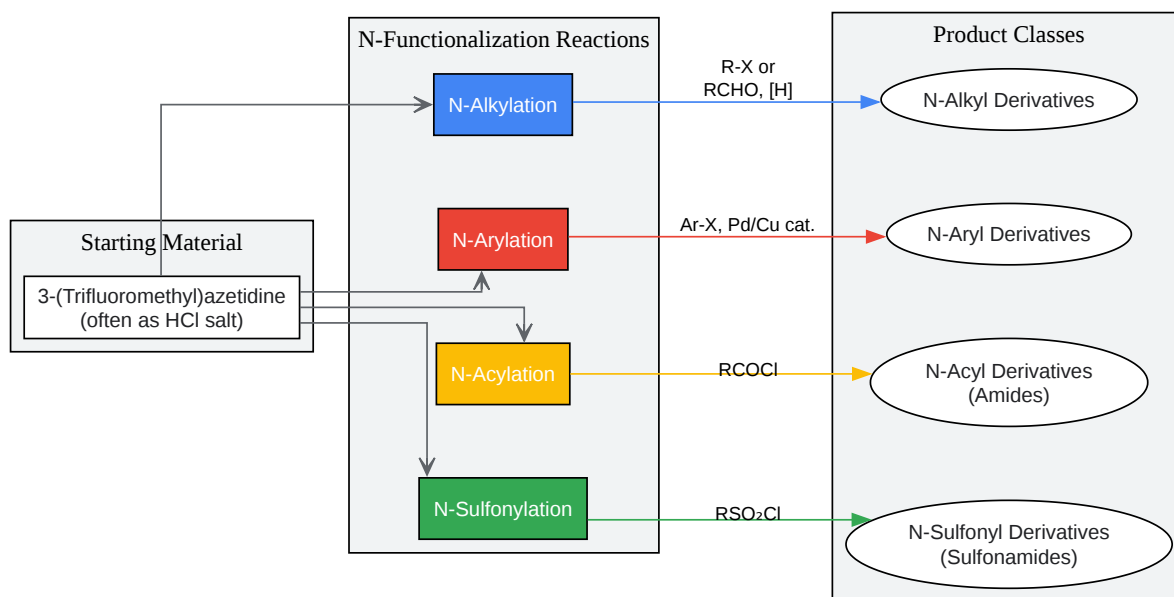
Introduction

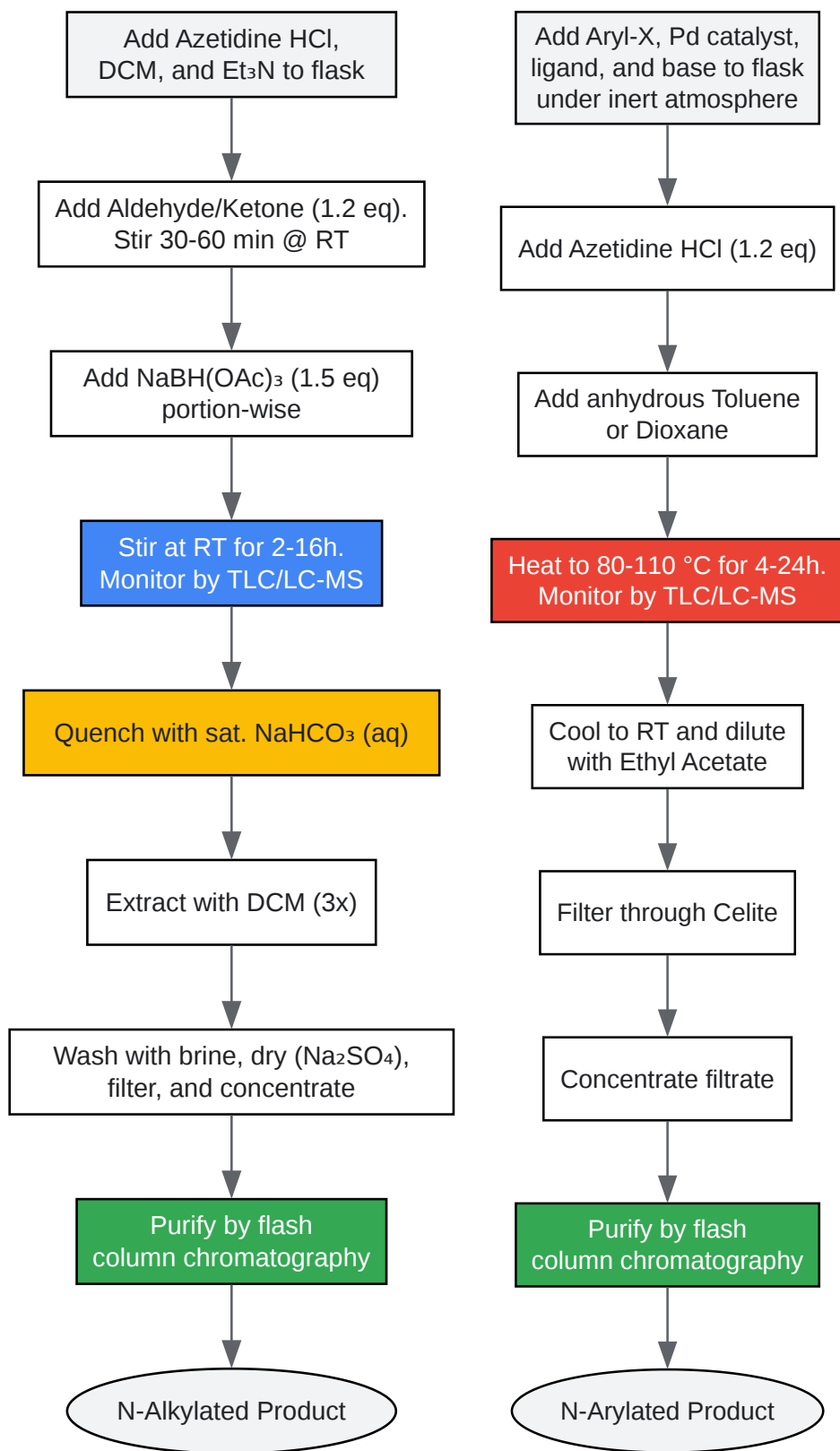
3-(Trifluoromethyl)azetidine is a highly valuable saturated heterocycle in modern drug discovery and medicinal chemistry. The incorporation of a trifluoromethyl (CF_3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.^[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile, rigid scaffold that can improve pharmacokinetic properties when replacing more common motifs like piperidines.^{[2][3]} The secondary amine of 3-(trifluoromethyl)azetidine provides a key reaction site for N-functionalization, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

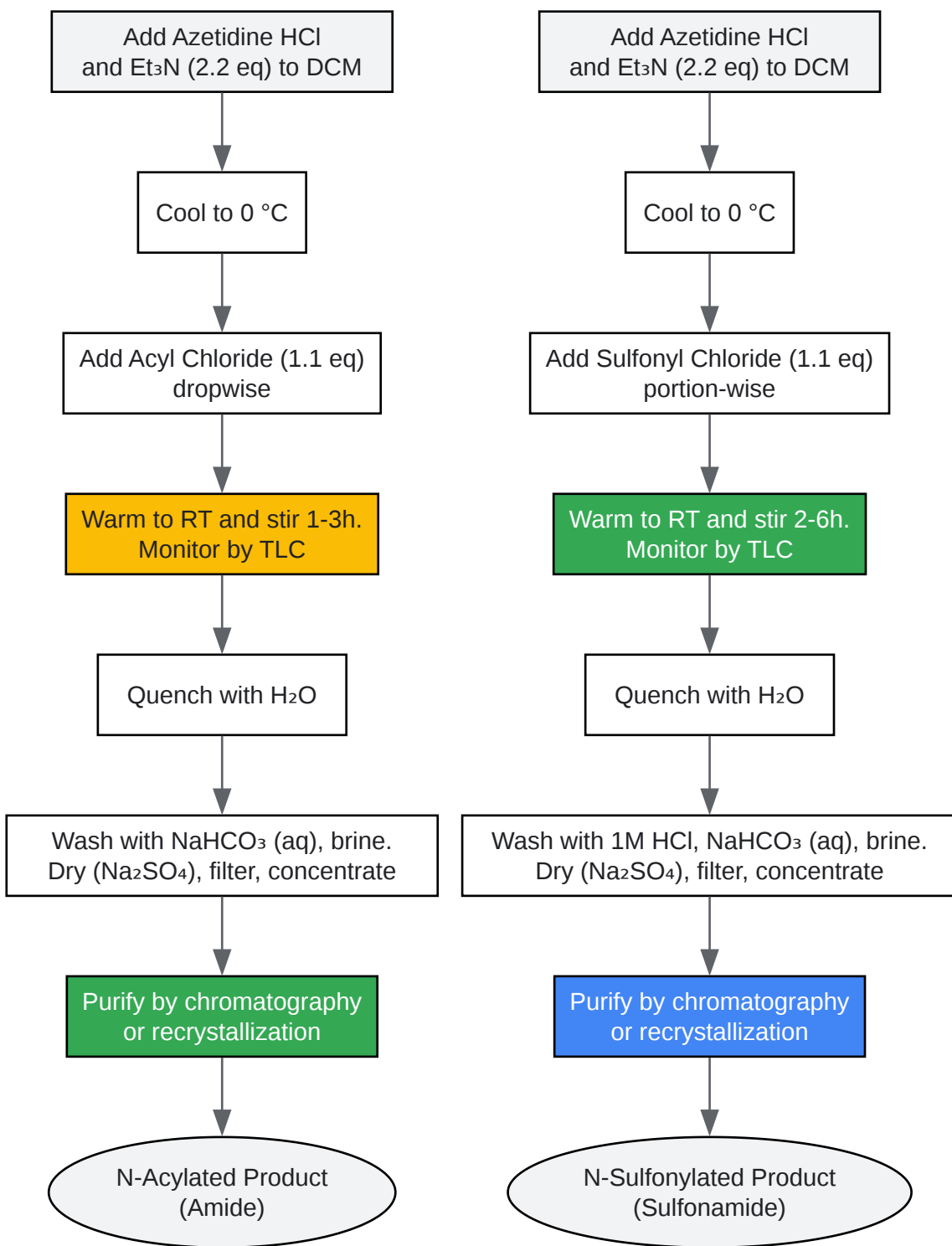
These application notes provide detailed protocols for the most common and effective methods for the N-functionalization of 3-(trifluoromethyl)azetidine, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

Overview of N-Functionalization Pathways

The secondary amine of 3-(trifluoromethyl)azetidine can be readily derivatized through several robust synthetic transformations. These methods allow for the introduction of a wide array of substituents, each potentially modulating the biological activity and physicochemical properties of the resulting molecule. The primary pathways for functionalization are summarized below.







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References

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- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
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